molecular formula C20H25N3O4 B11077987 (5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11077987
M. Wt: 371.4 g/mol
InChI Key: JMMZNRHHHLCSTO-SFQUDFHCSA-N
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Description

The compound (5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a benzylidene group and a tetrahydrofuran-2-ylmethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and urea under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the pyrimidine core and 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the alkylation of the pyrimidine core with tetrahydrofuran-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydrofuran-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl-substituted pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the diethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of a pyrimidine core with a benzylidene and tetrahydrofuran-2-ylmethyl group

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(oxolan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H25N3O4/c1-3-22(4-2)15-9-7-14(8-10-15)12-17-18(24)21-20(26)23(19(17)25)13-16-6-5-11-27-16/h7-10,12,16H,3-6,11,13H2,1-2H3,(H,21,24,26)/b17-12+

InChI Key

JMMZNRHHHLCSTO-SFQUDFHCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3CCCO3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3CCCO3

Origin of Product

United States

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